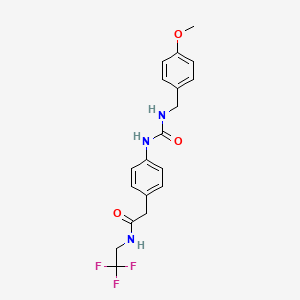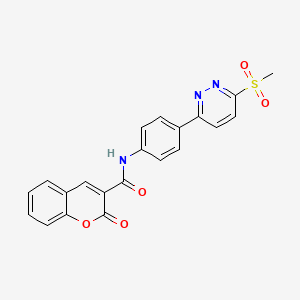amine CAS No. 1518527-67-7](/img/structure/B2820525.png)
[(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 4-fluorophenyl group and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a 4-fluorophenyl group and a methylamine group .
Physical And Chemical Properties Analysis
The compound “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” has a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius .
Scientific Research Applications
Photophysical Properties and OLED Applications
Phenanthroimidazole Derivative Host Material for OLEDs : A study by Liu et al. (2016) in the Journal of Materials Chemistry C described a novel fluorophore based on phenanthroimidazole and triphenylamine, with potential applications in organic light-emitting diodes (OLEDs) showing high efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).
Synthesis of Fluorescent Imidazoles for Live Cell Imaging : Zhao et al. (2011) in Organic Letters highlighted the palladium-catalyzed synthesis of fluorescent imidazoles with tunable fluorescence emission, useful as probes for live cell imaging (Zhao et al., 2011).
Cancer Research
- Preclinical Evaluation of Amino Acid Prodrugs : Bradshaw et al. (2002) in Molecular Cancer Therapeutics discussed the use of amino acid prodrugs of novel antitumor benzothiazoles, providing insight into potential therapeutic applications (Bradshaw et al., 2002).
Material Science and Chemistry
Star-Shaped Phenanthroimidazole Fluorophores for OLEDs : Tagare et al. (2018) in the Journal of Photochemistry and Photobiology A-Chemistry designed and synthesized star-shaped phenanthroimidazole fluorophores for efficient non-doped bluish-green OLEDs (Tagare et al., 2018).
Antibacterial Activity of Novel Thiadiazoles and Triazoles : Darekar et al. (2020) in the Russian Journal of General Chemistry synthesized and tested novel thiadiazoles and triazoles derived from the compound for antibacterial activity, showcasing its potential in medicinal chemistry (Darekar et al., 2020).
Sensor Technology
- Fluorescent Detection of Amine Vapors : Gao et al. (2016) in ACS Sensors developed a fluorescent sensor based on aggregation-induced emission for the detection of amine vapors, indicating applications in environmental monitoring (Gao et al., 2016).
Pharmaceutical Research
- Synthesis of Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) in Archives of Pharmacal Research synthesized derivatives of imidazolyl acetic acid with notable anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
Safety and Hazards
The safety information for “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Future Directions
The future directions for research on “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Imidazole-containing compounds have been found to show a broad range of biological activities, suggesting potential for the development of new drugs .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological properties and are the core of many natural products such as histidine, purine, histamine, and dna-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, such as (4-fluorophenyl)(1H-imidazol-2-yl)methylamine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may have diverse effects over time.
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-10(11-14-6-7-15-11)8-2-4-9(12)5-3-8/h2-7,10,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXFNGIDWQMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)
![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)


![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid](/img/structure/B2820459.png)
![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)
